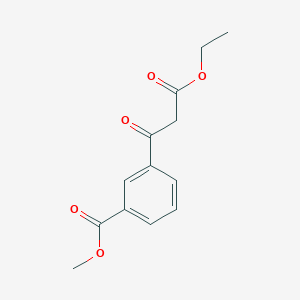

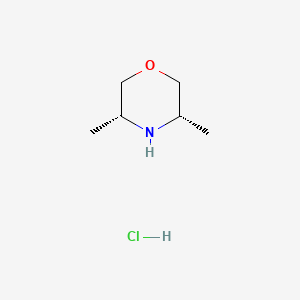

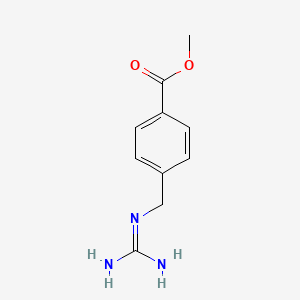

![molecular formula C24H50N4O7 B1321159 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3) CAS No. 849925-07-1](/img/structure/B1321159.png)

1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)" is not directly mentioned in the provided papers. However, the papers discuss related bipyridine and piperidine derivatives, which can offer insights into the chemical behavior and properties of similar compounds. Bipyridine derivatives are known for their coordination properties, often forming complex structures with metals, while piperidine derivatives are important in medicinal chemistry due to their presence in various bioactive molecules .

Synthesis Analysis

The synthesis of bipyridine and piperidine derivatives can involve various strategies, including in situ oxidation, decarboxylation, and methylenation reactions. For instance, the synthesis of 4,4',6-tricarboxy-2,2'-bipyridine and its copper(II) coordination polymer is achieved through acid-directed in situ oxidation and decarboxylation under hydrothermal conditions . Similarly, the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid is accomplished by starting from S-glutamic acid and involves a key step of chemoselective methylenation . These methods highlight the importance of controlled reaction conditions and the use of specific reagents to achieve the desired structural modifications.

Molecular Structure Analysis

The molecular structures of bipyridine and piperidine derivatives are characterized by their ability to form extensive hydrogen bonding networks. For example, the structure of 4,4',6-tricarboxy-2,2'-bipyridine features a densely interconnected 3D network through hydrogen bonding . The molecular complex of 1,3,5-cyclohexanetricarboxylic acid with 4,4'-bipyridine also exhibits a 3-fold interweaving network with parallel interpenetration . These structural characteristics are crucial for the formation of coordination polymers and molecular complexes.

Chemical Reactions Analysis

The chemical reactivity of bipyridine and piperidine derivatives is influenced by their functional groups and the presence of metal ions. The decarboxylation of bipyridine derivatives can lead to the formation of various products depending on the reaction conditions, such as temperature and acidity . The methylenation of piperidine derivatives is a selective reaction that transforms the amide carbonyl group into an exocyclic enecarbamate, which can be further reduced to form alcohols and aldehydes . These reactions demonstrate the versatility of these compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine and piperidine derivatives, such as thermal stability and spectroscopic characteristics, are often studied using techniques like TGA, IR, and NMR . The inability of certain bipyridine derivatives to form metal-organic frameworks (MOFs) has been rationalized through DFT calculations, which suggest that their conformations do not favor metal ion coordination . Understanding these properties is essential for the design and application of these compounds in various fields, including materials science and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Material Science and Biochemistry Applications

- TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), a related compound, is effective as a β-turn and 310/α-helix inducer in peptides, and serves as a rigid electron spin resonance probe and fluorescence quencher. This demonstrates its potential in material science and biochemistry for studying molecular structures and interactions (Toniolo, Crisma, & Formaggio, 1998).

Molecular Structure and Intermolecular Interactions

- The effects of methylation on intermolecular interactions and lipophilicity have been studied in related compounds, such as methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic acids. This research provides insights into the structural and chemical properties of methylated carboxylic acids, which can be relevant to the compound (Katrusiak, Piechowiak, & Katrusiak, 2011).

Chemical Synthesis and Reactions

- Synthesis and reactions of new chiral linear carboxamides incorporating a peptide linkage have been explored, using materials like nalidixic acid and amino acids as starting points. This research is crucial for understanding the synthesis pathways and potential applications of complex carboxamides (Khalifa et al., 2014).

Antibacterial Properties

- Certain derivatives of piperidine, such as 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, have been found to exhibit significant antibacterial properties. This indicates the potential use of the compound in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Hydrogen Bonding Studies

- Studies on hydrogen bonding in piperidinium derivatives provide essential insights into the hydrogen-bonding capabilities of similar compounds, which is fundamental for understanding their behavior in different chemical environments (Freytag & Jones, 1999).

Eigenschaften

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22N2O2.3H2O/c2*1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;;;/h2*10-11H,2-9H2,1H3,(H,15,16);3*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBBQALXJQCDMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)C(=O)O.CN1CCC(CC1)N2CCC(CC2)C(=O)O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

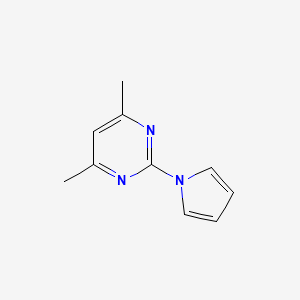

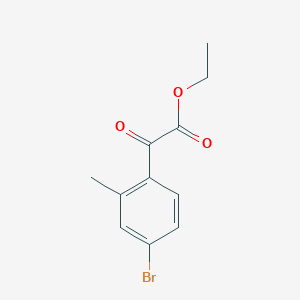

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

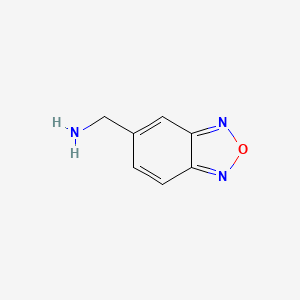

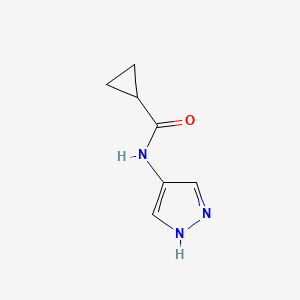

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

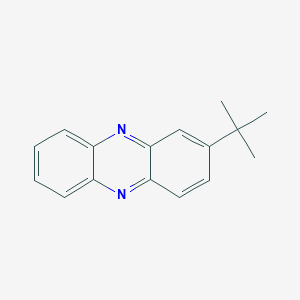

![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)

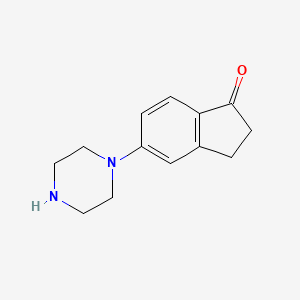

![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)